molecular formula C11H17N3 B6434676 N-cyclohexyl-N-methylpyrimidin-2-amine CAS No. 141193-13-7

N-cyclohexyl-N-methylpyrimidin-2-amine

Cat. No. B6434676
CAS RN: 141193-13-7
M. Wt: 191.27 g/mol
InChI Key: WFADQFSEAACQMN-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-cyclohexyl-N-methylpyrimidin-2-amine, also known as NCHMP, is a synthetic compound that has a wide range of applications in scientific research and laboratory experiments. NCHMP has been studied for its potential use in drug development, as well as its ability to act as a ligand for a variety of proteins. In

Scientific Research Applications

N-cyclohexyl-N-methylpyrimidin-2-amine has been studied for its potential applications in drug development and as a ligand for proteins. This compound has been found to be a potent inhibitor of a variety of enzymes and has been used in research to study the effects of enzyme inhibition on biological pathways. This compound has also been used in research to study the effects of protein-ligand binding and to develop new drugs.

Advantages and Limitations for Lab Experiments

N-cyclohexyl-N-methylpyrimidin-2-amine has several advantages for laboratory experiments. It is a relatively stable compound, so it can be stored for long periods of time without degradation. It is also easily synthesized, so it can be produced in large quantities for use in experiments. However, this compound also has some limitations. It is not water soluble, so it cannot be used in experiments involving aqueous solutions. It is also not very soluble in organic solvents, so it cannot be used in experiments involving organic solvents.

Future Directions

N-cyclohexyl-N-methylpyrimidin-2-amine has potential for use in drug development, as it has been found to be a potent inhibitor of a variety of enzymes. It could also be used in research to study the effects of protein-ligand binding and to develop new drugs. This compound could also be used in research to study the effects of enzyme inhibition on biological pathways. Additionally, this compound could be used in research to study the effects of hormones on cells and to develop new treatments for diseases. Finally, this compound could be used to study the effects of drugs on cells and to develop new drugs with improved efficacy.

Synthesis Methods

N-cyclohexyl-N-methylpyrimidin-2-amine is synthesized by reacting 2-amino-5-methylpyrimidine with cyclohexanone in the presence of a base catalyst and a suitable solvent. This reaction produces an amide bond that connects the two molecules and creates this compound. The reaction is typically carried out at temperatures between 50-100°C and is usually completed within two hours.

Biochemical Analysis

Biochemical Properties

N-cyclohexyl-N-methylpyrimidin-2-amine plays a significant role in biochemical reactions, particularly in its interactions with enzymes, proteins, and other biomolecules. This compound has been shown to form complexes with transition metals such as palladium, copper, and silver, which can influence its biochemical activity . These interactions often involve coordination modes that can affect the stability and reactivity of the compound. The nature of these interactions is crucial for understanding the compound’s role in various biochemical pathways.

Cellular Effects

This compound has been observed to impact various types of cells and cellular processes. It influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For instance, the compound’s interaction with specific enzymes can lead to changes in metabolic flux and the regulation of gene expression . These effects are essential for understanding how the compound can be utilized in therapeutic applications or biochemical research.

Molecular Mechanism

The molecular mechanism of this compound involves its binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression. The compound’s ability to form complexes with transition metals suggests that it can act as an enzyme inhibitor or activator, depending on the specific biochemical context . These interactions can lead to significant changes in cellular function and metabolic pathways, highlighting the compound’s potential as a biochemical tool.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time due to factors such as stability and degradation. Studies have shown that the compound’s stability can be influenced by its interaction with various biomolecules and environmental conditions . Long-term effects on cellular function have been observed in both in vitro and in vivo studies, indicating the importance of considering temporal factors when using this compound in research.

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. Research has demonstrated that there are threshold effects, where low doses may have minimal impact, while higher doses can lead to significant biochemical and physiological changes . Toxic or adverse effects at high doses have also been reported, emphasizing the need for careful dosage management in experimental settings.

Metabolic Pathways

This compound is involved in various metabolic pathways, interacting with enzymes and cofactors that regulate metabolic flux and metabolite levels

Transport and Distribution

The transport and distribution of this compound within cells and tissues involve interactions with transporters and binding proteins . These interactions can affect the compound’s localization and accumulation, influencing its biochemical activity and potential therapeutic applications.

Subcellular Localization

The subcellular localization of this compound is determined by targeting signals and post-translational modifications that direct it to specific compartments or organelles . This localization is essential for understanding the compound’s activity and function within the cellular context.

properties

IUPAC Name

N-cyclohexyl-N-methylpyrimidin-2-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H17N3/c1-14(10-6-3-2-4-7-10)11-12-8-5-9-13-11/h5,8-10H,2-4,6-7H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WFADQFSEAACQMN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C1CCCCC1)C2=NC=CC=N2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H17N3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30569236
Record name N-Cyclohexyl-N-methylpyrimidin-2-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30569236
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

191.27 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

141193-13-7
Record name N-Cyclohexyl-N-methylpyrimidin-2-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30569236
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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